molecular formula C5H3BrN2O B1472429 5-Bromopyrazine-2-carbaldehyde CAS No. 1211534-08-5

5-Bromopyrazine-2-carbaldehyde

Cat. No.: B1472429
CAS No.: 1211534-08-5
M. Wt: 186.99 g/mol
InChI Key: NXRFNUVISSVICK-UHFFFAOYSA-N
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Description

5-Bromopyrazine-2-carbaldehyde is a chemical compound with the molecular formula C5H3BrN2O . It is also known by its IUPAC name, This compound . The compound consists of a pyrazine ring with a bromine atom attached at position 5 and an aldehyde functional group at position 2 .


Physical And Chemical Properties Analysis

  • Melting Point : 91-96°C .
  • Stability : Store at 2-8°C; it is a combustible solid .

Scientific Research Applications

Microwave-Assisted Synthesis of Antimicrobial Agents

One study discusses the microwave-assisted synthesis of novel 4H-chromene derivatives bearing phenoxypyrazole, initiated from compounds structurally related to 5-Bromopyrazine-2-carbaldehyde. These compounds demonstrated antimicrobial activity against various bacteria and fungi, highlighting the potential of this compound derivatives in antimicrobial research (Sangani et al., 2012).

Palladium-Catalyzed Cyclization for Organic Synthesis

Another research avenue involves the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids, producing 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This indicates the potential of halogenated pyrazine carbaldehydes in complex organic syntheses, which could extend to this compound (Cho & Kim, 2008).

Supramolecular Chemistry and Transition Metal Catalysts

6-Bromopyridine-2-carbaldehyde, closely related to this compound, serves as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes. Studies on its structure, vibrational spectra, and photochemistry could provide valuable insights for the applications of this compound in these areas (Brito et al., 2023).

Safety and Hazards

  • Hazard Statements : May cause eye and skin irritation; avoid inhalation .

Properties

IUPAC Name

5-bromopyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRFNUVISSVICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-cyano-2-bromopyrazine (1.02 g, 5.54 mmol) in anhydrous toluene (15 mL) at −78° C. was added 1 M diisobutyl aluminum hydride (8.32 mmol) in CH2Cl2 (8.3 mL). The reaction mixture was stirred at −78° C. for 15 min, warmed to room temperature, stirred for 26 h, and then diluted with MeOH (4 mL) and stirred for 30 min at room temperature before addition of 10% H2SO4 (55 mL). The resulting solution was stirred for 1.75 h and extracted with EtOAc (100 mL, 50 mL). After solvent removal at reduced pressure, the residue was chromatographed (11% to 14% EtOAc/hexane) to give 289 mg (28%) of 5-bromo-pyrazine-2-carbaldehyde as an orange solid, mp 56-58° C. IR 2960, 1654, 1546, 1111 cm−1; 1H NMR (CDCl3) δ 8.83 (d, J=1.24 Hz, 1H, 6-PyrH), 8.91 (d, J=1.24 Hz, 1H, 3-PyrH), 10.13 ppm (s, 1H, CHO). HRMS calcd C5H3BrN2O [M+H]+ 186.9501. found 186.9496.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
8.32 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromopyrazine-2-carbaldehyde
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Reactant of Route 4
5-Bromopyrazine-2-carbaldehyde
Reactant of Route 5
5-Bromopyrazine-2-carbaldehyde
Reactant of Route 6
5-Bromopyrazine-2-carbaldehyde

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